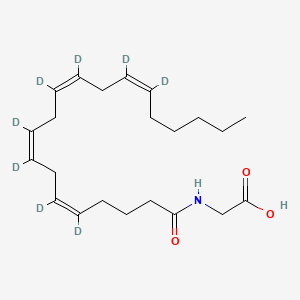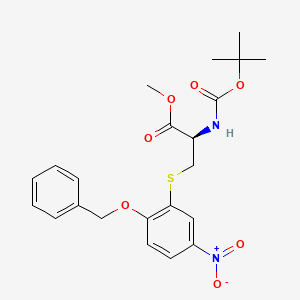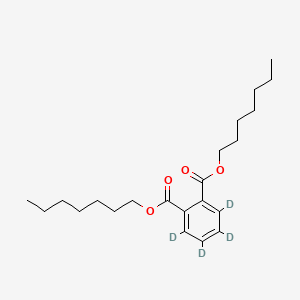
Di-n-heptyl Phthalate-d4
Übersicht
Beschreibung
Di-n-heptyl Phthalate-d4 is a deuterated phthalate ester, specifically the diheptyl ester of benzene-1,2-dicarboxylic acid. It is a derivative of phthalic acid and is used primarily as a plasticizer to impart flexibility and durability to plastic products. This compound is also known for its application in scientific research, particularly in the study of environmental contaminants and their effects on human health .
Wirkmechanismus
Target of Action
Di-n-heptyl Phthalate-d4, a derivative of Phthalate, is an organic extract contaminant found in drinking water . It has been shown to activate the Nrf-2-Mediated Antioxidant response in human cell lines . The Nrf2 pathway plays a crucial role in cellular defense against oxidative stress and inflammation, and it is involved in the regulation of genes encoding antioxidant proteins.
Mode of Action
It is known to activate the nrf-2-mediated antioxidant response . This suggests that the compound may interact with the Nrf2 pathway, leading to the upregulation of antioxidant proteins that protect cells from oxidative damage.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Nrf2 pathway . This pathway regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. Activation of the Nrf2 pathway leads to the upregulation of these antioxidant proteins, enhancing the cell’s defenses against oxidative stress.
Pharmacokinetics
Like other phthalates, it is likely to be lipophilic and sparingly soluble in water . These properties could influence its absorption, distribution, metabolism, and excretion (ADME) in the body, affecting its bioavailability.
Result of Action
The activation of the Nrf2 pathway by this compound leads to an increased expression of antioxidant proteins . These proteins help to neutralize harmful free radicals in the body, reducing oxidative stress and potentially preventing damage to cells and tissues.
Biochemische Analyse
Biochemical Properties
Di-n-heptyl Phthalate-d4 interacts with various enzymes, proteins, and other biomolecules. It has been shown to activate the Nrf-2-Mediated Antioxidant response in human cell lines
Cellular Effects
It has been shown to activate the Nrf-2-Mediated Antioxidant response in human cell lines , which suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to activate the Nrf-2-Mediated Antioxidant response in human cell lines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Di-n-heptyl Phthalate-d4 is synthesized through the esterification of phthalic anhydride with heptanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
Phthalic Anhydride+2Heptanol→Di-n-heptyl Phthalate-d4+Water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation and other separation techniques to achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions: Di-n-heptyl Phthalate-d4 primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Hydrolysis: Strong acids or bases, such as hydrochloric acid or sodium hydroxide, can hydrolyze the ester bond.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the ester to the corresponding alcohols.
Major Products Formed:
Hydrolysis: Phthalic acid and heptanol.
Oxidation: Phthalic acid derivatives.
Reduction: Heptanol and phthalic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Di-n-heptyl Phthalate-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Environmental Studies: Used as a marker to study the contamination of water and soil by phthalates.
Toxicology: Investigated for its effects on human health, particularly its role as an endocrine disruptor.
Analytical Chemistry: Employed as a standard in gas chromatography and mass spectrometry for the quantification of phthalates in various samples.
Material Science: Used to study the properties of plasticized materials and their behavior under different conditions
Vergleich Mit ähnlichen Verbindungen
- Di(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DINP)
- Dibutyl phthalate (DBP)
- Diisobutyl phthalate (DiBP)
Comparison: Di-n-heptyl Phthalate-d4 is unique due to its deuterated nature, which makes it particularly useful in analytical applications. Compared to other phthalates like DEHP and DINP, it has a longer alkyl chain, which imparts different physical and chemical properties. For instance, it has a higher boiling point and different solubility characteristics. Its deuterated form also makes it valuable in studies involving isotopic labeling and tracing .
Eigenschaften
IUPAC Name |
diheptyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-3-5-7-9-13-17-25-21(23)19-15-11-12-16-20(19)22(24)26-18-14-10-8-6-4-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3/i11D,12D,15D,16D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCXWCOOWVGKMT-SAQXESPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCC)C(=O)OCCCCCCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001334361 | |
| Record name | Diheptyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001334361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358731-41-6 | |
| Record name | Diheptyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001334361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Methylamino)benzo[d]thiazol-4-ol](/img/structure/B568708.png)
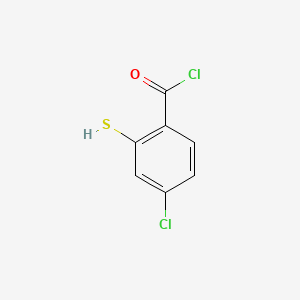

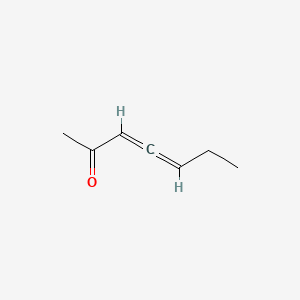
![2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B568713.png)
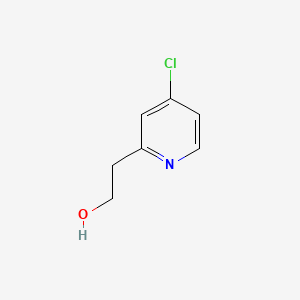
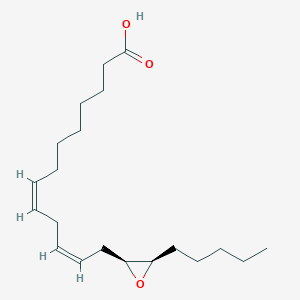

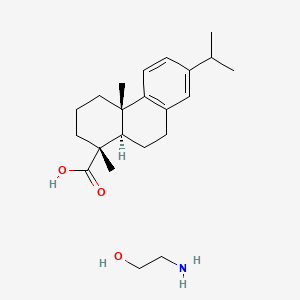
![5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B568721.png)
